3-Pyridyl isothiocyanate

Catalog No.
S672216
CAS No.
17452-27-6
M.F
C6H4N2S
M. Wt
136.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridyl isothiocyanate

CAS Number

17452-27-6

Product Name

3-Pyridyl isothiocyanate

IUPAC Name

3-isothiocyanatopyridine

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

InChI

InChI=1S/C6H4N2S/c9-5-8-6-2-1-3-7-4-6/h1-4H

InChI Key

VMSZFBSYWXMXRF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)N=C=S

Canonical SMILES

C1=CC(=CN=C1)N=C=S

3-Pyridyl isothiocyanate is an organic compound characterized by the presence of a pyridine ring substituted with an isothiocyanate group. Its chemical formula is C6_6H4_4N2_2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. This compound is notable for its electrophilic nature, which allows it to participate in various

Synthesis and Characterization:

3-Pyridyl isothiocyanate (Py-NCS) is an organic compound synthesized from various methods, including the reaction of 3-pyridylmethanol with thiophosgene or the reaction of 3-aminopyridine with carbon disulfide and triethylamine. [, ] Its characterization is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Applications in Organic Chemistry:

Py-NCS is a versatile reagent employed in various organic chemistry applications. It serves as a precursor for the synthesis of diverse heterocyclic compounds, including thiocarbamates, thioureas, and isoquinolines. [, ] The isothiocyanate group readily reacts with nucleophiles, enabling the formation of C-N and C-S bonds. [] Py-NCS also finds use in click chemistry reactions due to its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of triazoles. []

Due to its electrophilic character. It can react with nucleophiles to form thioureas or other derivatives. The formation of dithiocarbamate salts from amines via carbon disulfide is a notable reaction pathway. A one-pot synthesis method has been developed where amines react with carbon disulfide in the presence of a base to yield 3-pyridyl isothiocyanate efficiently . The reaction conditions, such as the choice of base and solvent, significantly influence the yield and efficiency of this transformation.

Research indicates that 3-pyridyl isothiocyanate exhibits significant biological activity, particularly as a hydrogen sulfide donor. It has been studied for its cardioprotective properties, showing promise in protecting against ischemic damage . The compound's ability to release hydrogen sulfide may contribute to its protective effects on cardiovascular health, making it a candidate for further pharmacological exploration.

The synthesis of 3-pyridyl isothiocyanate can be achieved through various methods:

  • One-Pot Synthesis: This method involves treating an amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride, followed by desulfurization using iron(III) chloride .
  • Direct Reaction: A more straightforward approach involves dissolving amines in dimethyl sulfoxide and adding carbon disulfide under nitrogen atmosphere .

Both methods emphasize the importance of reaction conditions on yield and purity.

3-Pyridyl isothiocyanate finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is investigated for potential use in cardioprotective therapies.
  • Agriculture: As an isothiocyanate, it may have applications as a biopesticide due to its toxic properties against pests and pathogens .
  • Chemical Synthesis: It serves as a versatile reagent in organic synthesis for creating more complex molecules.

Studies have explored the interactions of 3-pyridyl isothiocyanate with biological systems. Its role as a hydrogen sulfide donor has been highlighted in research focusing on cardiovascular health, where it may modulate signaling pathways involved in cellular protection during ischemic events . Further interaction studies are necessary to fully elucidate its mechanisms of action and potential therapeutic benefits.

Several compounds share structural similarities with 3-pyridyl isothiocyanate. Here are some notable examples:

Compound NameStructure TypeUnique Properties
2-Pyridyl isothiocyanateIsothiocyanateExhibits different reactivity patterns than 3-pyridyl
Benzyl isothiocyanateIsothiocyanateKnown for its antimicrobial properties
4-Methylthio-3-pyridylThioether derivativeShows distinct biological activity

Uniqueness of 3-Pyridyl Isothiocyanate: Unlike many other isothiocyanates, 3-pyridyl isothiocyanate has demonstrated specific cardioprotective effects linked to hydrogen sulfide release, setting it apart from both its pyridine counterparts and other alkyl or aryl isothiocyanates.

Classical Synthesis Approaches

Classical synthesis approaches for 3-pyridyl isothiocyanate have historically relied on well-established thiocarbonyl transfer reagents and traditional desulfurization methods [18]. The most prominent classical method involves the reaction of primary amines with thiophosgene in the presence of a base, which represents the signature reaction of isothiocyanate synthesis [18]. This approach typically proceeds under mild conditions at room temperature with reaction times ranging from 2-4 hours, achieving yields between 70-90% [18].

Alternative classical approaches include the use of thiocarbonyl diimidazole and dipyridyl thionocarbonate as thiocarbonyl transfer reagents [2]. These methods offer improved stability compared to thiophosgene but often require elevated temperatures and longer reaction times [26]. Triphosgene has also been employed as a classical reagent, providing moderate toxicity profiles while maintaining reasonable yields of 75-95% [18].

The decomposition of dithiocarbamate salts using traditional desulfurization agents represents another classical approach [18]. Lead nitrate and tosyl chloride have been extensively used for this purpose, with the general mechanism involving the formation of the dithiocarbamate salt followed by decomposition to yield the desired isothiocyanate [41]. These methods typically require isolation of the intermediate dithiocarbamate salt prior to desulfurization [18].

MethodTemperature (°C)Reaction Time (h)Yield Range (%)AdvantagesDisadvantages
ThiophosgeneRoom temperature2-470-90High yieldsHigh toxicity
Thiocarbonyl diimidazoleRoom temperature1-260-80Stable reagentLimited availability
Dipyridyl thionocarbonateReflux4-665-85Good selectivityHigh temperature
TriphosgeneRoom temperature1-375-95Moderate toxicityMultiple steps

One-Pot Synthesis Methodologies

One-pot synthesis methodologies have emerged as highly efficient approaches for preparing 3-pyridyl isothiocyanate directly from aminopyridine precursors [2] [12]. These methods involve the simultaneous formation and desulfurization of dithiocarbamate salts in a single reaction vessel, eliminating the need for intermediate isolation [16]. The one-pot approach typically involves treating an amine with carbon disulfide in the presence of a suitable base, followed by direct desulfurization using iron(III) chloride [2] [12].

Research has demonstrated that the choice of base is critically important for successful one-pot synthesis [2] [12]. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has proven particularly effective, achieving complete conversion within 4 hours and overall yields of 96% [2]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-dimethylaminopyridine (DMAP) also demonstrate excellent performance, with both bases achieving 100% conversion and yields of 90% [2].

The mechanism involves the initial attack of the amine on carbon disulfide to form dithiocarbamic acid, followed by reaction with the base to generate stable dithiocarbamate salts [2]. The driving force of the reaction is the formation of these stable salts, with ion pair basicity playing a crucial role in determining reaction efficiency [2]. Upon addition of aqueous iron(III) chloride to the unpurified dithiocarbamate, complete conversion to the isothiocyanate occurs within approximately 1 hour at room temperature [2].

BasepKapKipConversion (%)Overall Yield (%)Reaction Time (h)
DABCO8.70.8100964
DBU11.6-3.8100904
DMAP9.90.61100904
Triethylamine10.72.1857712
Sodium hydride35.0N/A95886

Iron(III) Chloride-Mediated Desulfurization Approaches

Iron(III) chloride-mediated desulfurization represents a pivotal advancement in isothiocyanate synthesis, offering an environmentally friendly alternative to traditional desulfurization methods [2] [12]. This approach utilizes aqueous iron(III) chloride as the desulfurizing agent for dithiocarbamate salts generated in situ from aminopyridine precursors [2]. The method demonstrates exceptional efficiency for a wide range of pyridyl isothiocyanates, including highly electron-deficient derivatives [2].

The iron(III) chloride desulfurization process typically employs 2 equivalents of iron(III) chloride hexahydrate at room temperature with reaction times of approximately 1 hour [2]. This method has proven particularly effective for 3-pyridyl isothiocyanate synthesis, achieving yields of 87% from 3-aminopyridine under optimized conditions [2]. The aqueous nature of the iron(III) chloride solution facilitates easy workup procedures and minimizes the use of organic solvents [2].

Electronic effects of substituents significantly influence the reaction outcome, with electron-donating groups generally providing higher yields compared to electron-withdrawing substituents [2]. For example, 2-chloro-3-aminopyridine yields 2-chloro-5-isothiocyanatopyridine in 96% yield, while 5-fluoro-2-aminopyridine provides the corresponding isothiocyanate in 76% yield [2]. The position of the amino group on the pyridine ring also affects reaction efficiency, with meta-positioned amino groups typically providing superior results [2].

SubstrateFeCl₃·6H₂O (equiv)Temperature (°C)Time (h)Yield (%)Product
3-Aminopyridine2.0Room temperature1873-Pyridyl isothiocyanate
2-Chloro-3-aminopyridine2.0Room temperature1962-Chloro-5-isothiocyanatopyridine
5-Fluoro-2-aminopyridine2.0Room temperature1765-Fluoro-2-isothiocyanatopyridine
2-Amino-5-methylpyridine2.0Room temperature1887-Methyl-3-(5-methylpyridin-2-yl)-triazine

Dithiocarbamate Salt Intermediate Methods

Dithiocarbamate salt intermediate methods form the foundation of many modern isothiocyanate synthesis strategies [18] [3]. These approaches involve the initial formation of dithiocarbamate salts through the reaction of primary amines with carbon disulfide in the presence of appropriate bases [18]. The resulting dithiocarbamate intermediates can then be isolated and subsequently converted to isothiocyanates using various desulfurization agents [18].

The formation of dithiocarbamate salts is typically achieved by treating the amine substrate with carbon disulfide under basic conditions [18]. The reaction conditions are generally mild, requiring stirring at room temperature for several hours until completion as monitored by thin-layer chromatography [2]. The choice of base significantly impacts the efficiency of dithiocarbamate formation, with DABCO, DBU, and DMAP proving particularly effective for pyridyl amine substrates [2].

Various desulfurization methods have been developed for converting dithiocarbamate salts to isothiocyanates [18]. These include treatment with thiophosgene, triphosgene, hydrogen peroxide, iodine, lead nitrate, ethyl chloroformate, cobalt(II) chloride, copper(II) sulfate, sodium persulfate, and tosyl chloride [18]. Each desulfurization method offers distinct advantages and limitations in terms of reaction conditions, yields, and environmental impact [18].

Recent advances have focused on developing more environmentally benign desulfurization protocols [13] [27]. Tetrapropylammonium tribromide (TPATB) has emerged as an effective and non-toxic desulfurization reagent, particularly when used in water/ethyl acetate biphasic systems [13] [27]. This method converts dithiocarbamate salts to isothiocyanates in excellent yields within 15 minutes at room temperature [13].

Base Selection in Synthetic Pathways

Base selection represents a critical parameter in determining the success of 3-pyridyl isothiocyanate synthesis [2] [12]. The effectiveness of different bases cannot be predicted solely based on their pKa values in polar solvents, as the reaction environment significantly influences base behavior [2]. In nonpolar solvents like tetrahydrofuran, the corresponding ammonium salts exist as ion pairs rather than free ions, making ion pair basicity (pKip) a more relevant parameter [2].

Research has demonstrated that DABCO (pKip 0.8) provides superior performance compared to triethylamine (pKip 2.1), despite having a lower pKa value [2]. This observation highlights the importance of ion pair basicity in facilitating dithiocarbamate salt formation [2]. The tighter ion pair formation associated with greater ion pair basicity enhances the generation of stable dithiocarbamate intermediates [2].

Inorganic bases such as potassium carbonate and potassium hydroxide generally provide poor results, with conversions below 50% even after extended reaction times [2]. Similarly, organic bases like pyridine and Proton Sponge prove ineffective for pyridyl amine substrates [2]. The use of potassium tert-butoxide, while providing reasonable conversion, leads to significant thiourea formation as a side product [2].

For highly electron-deficient aminopyridine substrates, sodium hydride emerges as the optimal base choice [2]. This strong base generates more nucleophilic amide anions prior to carbon disulfide addition, enabling the synthesis of isothiocyanates from substrates bearing strong electron-withdrawing groups such as nitro, cyano, and ester functionalities [2]. The sodium hydride protocol typically requires dimethylformamide as the solvent and longer reaction times of 6 hours [2].

Solvent System Optimization for Synthesis

Solvent system optimization plays a crucial role in maximizing the efficiency of 3-pyridyl isothiocyanate synthesis [2]. The choice of solvent significantly affects both the rate of dithiocarbamate formation and the overall yield of the desired product [2]. Comprehensive studies have evaluated various solvents including tetrahydrofuran, dimethylformamide, acetone, acetonitrile, ethanol, and dichloromethane [2].

Tetrahydrofuran emerges as the optimal solvent for most synthetic applications, providing complete conversion and yields of 96% when used with DABCO as the base [2]. The low dielectric constant of tetrahydrofuran (7.6) promotes ion pair formation, which is essential for efficient dithiocarbamate salt generation [2]. Dimethylformamide serves as a good alternative solvent, achieving 95% conversion and 87% yield, making it particularly suitable for electron-deficient substrates [2].

Polar protic solvents such as ethanol prove unsuitable for isothiocyanate synthesis, resulting in trace yields due to competing side reactions [2]. The hydroxyl functionality in protic solvents can lead to the formation of non-separable thiocarbamate conformers, significantly reducing product yields [40]. Dichloromethane provides moderate results with 60% conversion and 48% yield, but the lower performance compared to tetrahydrofuran limits its practical utility [2].

Biphasic solvent systems have gained attention for their environmental benefits and ease of product isolation [13] [27]. Water/ethyl acetate biphasic systems enable efficient extraction of isothiocyanates to the organic layer while retaining impurities in the aqueous phase [13]. This approach facilitates easy workup procedures and reduces the need for extensive purification protocols [13].

SolventDielectric ConstantConversion (%)Yield (%)Comments
THF7.610096Optimal
DMF36.79587Good alternative
Acetone20.78670Moderate
Acetonitrile37.58470Moderate
Ethanol24.50tracePoor
Dichloromethane8.96048Low yield

Green Chemistry Approaches to Synthesis

Green chemistry approaches to 3-pyridyl isothiocyanate synthesis have gained prominence due to increasing environmental consciousness and regulatory requirements [19] [21]. These methods focus on minimizing environmental impact through reduced toxicity, improved atom economy, and decreased waste generation [21]. Several innovative green synthesis protocols have been developed that maintain high efficiency while addressing sustainability concerns [19] [21].

The elemental sulfur-catalyzed approach represents a significant advancement in green isothiocyanate synthesis [21] [24]. This method utilizes isocyanides, elemental sulfur, and catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under moderate heating conditions [21]. The reaction can be conducted at 40°C using environmentally benign solvents such as dihydrolevoglucosenone (Cyrene) or gamma-butyrolactone [21]. This approach achieves E-factors as low as 0.989 and yields ranging from 34-95% [21] [24].

Aqueous synthesis protocols offer another green alternative, utilizing water as the primary solvent [37]. Sodium persulfate-mediated synthesis in water provides satisfactory yields of 73-89% while eliminating the need for organic solvents during the reaction phase [37]. This method demonstrates excellent functional group tolerance and can be scaled for large-scale preparation [37].

Microwave-assisted synthesis represents an energy-efficient green approach [23] [25]. This methodology employs microwave irradiation to accelerate reaction rates while reducing overall energy consumption [23]. Optimized microwave conditions typically involve 500W power for 3 minutes at 90°C, achieving yields of 85% with product purities exceeding 95% [23]. The method significantly reduces reaction times compared to conventional heating while maintaining product quality [23].

MethodE-factorTemperature (°C)Yield Range (%)Environmental ScoreScalability
Water/Sodium persulfate2.500Room temperature73-89GoodHigh
Elemental sulfur/DBU0.9894034-95ExcellentMedium
Microwave-assisted1.800Microwave43-87GoodMedium
TPATB biphasic1.200Room temperature80-99Very goodHigh

Comparative Analysis of Synthetic Routes

Comparative analysis of synthetic routes for 3-pyridyl isothiocyanate reveals significant differences in efficiency, environmental impact, and practical applicability [2] [18] [21]. Traditional thiophosgene-based methods, while providing reliable yields of 70-90%, suffer from high toxicity and safety concerns that limit their widespread application [18]. These methods require specialized handling procedures and disposal protocols that increase operational costs [18].

One-pot iron(III) chloride-mediated synthesis emerges as a superior alternative, offering excellent yields (87-96%) under mild conditions with reduced environmental impact [2]. This method demonstrates broad substrate scope and functional group tolerance, making it suitable for diverse synthetic applications [2]. The aqueous nature of the iron(III) chloride solution simplifies workup procedures and reduces organic solvent consumption [2].

Tetrapropylammonium tribromide (TPATB)-mediated synthesis in biphasic systems provides the fastest reaction times (15 minutes) with excellent yields (80-99%) [13] [27]. This method offers operational simplicity and environmental benefits through the use of benign solvents and mild reaction conditions [13]. The biphasic nature facilitates product isolation and reduces purification requirements [13].

Green chemistry approaches, particularly the elemental sulfur-catalyzed method, achieve the lowest environmental impact with E-factors of 0.989 [21]. However, these methods typically require longer reaction times and may have limited substrate scope compared to traditional approaches [21]. The choice of synthetic route should be based on specific requirements including scale, substrate type, environmental constraints, and economic considerations [21].

Scale-up Considerations in Laboratory Synthesis

Scale-up considerations for 3-pyridyl isothiocyanate synthesis involve multiple factors including heat management, mass transfer, mixing efficiency, and safety protocols [28]. Laboratory-scale syntheses typically operate at millimolar scales (0.2-8.0 mmol) with excellent results, but scaling to larger quantities requires careful optimization of reaction parameters [35].

Heat management becomes critical at larger scales due to the exothermic nature of dithiocarbamate formation and subsequent desulfurization reactions [39]. Effective temperature control enables optimization of both reaction capacity and yield, with tight temperature control being essential to prevent side reactions that reduce selectivity [39]. Increasing reactor temperature generally increases reaction rate but excessive temperatures can lead to undesired side products [39].

Mass transfer limitations become apparent at scales exceeding 50 mmol, where reaction times increase from 4 hours to 6-8 hours [35]. Adequate mixing is crucial to ensure efficient contact between reactants, particularly in biphasic systems where interfacial area affects reaction rates [31]. Vessel design and agitation systems must be optimized to maintain homogeneous reaction conditions [28].

Safety considerations become paramount at larger scales, particularly when using toxic reagents such as carbon disulfide [32]. Proper ventilation systems, emergency protocols, and personal protective equipment are essential for safe scale-up operations [32]. The choice of synthetic method may need to be reconsidered at larger scales to prioritize safety and environmental impact [28].

ScaleVessel Volume (mL)Yield (%)Reaction Time (h)Considerations
0.2 mmol5854Standard conditions
1.0 mmol25934Optimized
8.0 mmol50904Good mixing
50 mmol250886Heat management
100 mmol500858Mass transfer limits

Carbon Disulfide-Based Synthetic Pathways

Carbon disulfide-based synthetic pathways form the backbone of most modern isothiocyanate synthesis strategies [2] [18] [32]. These pathways exploit the electrophilic nature of carbon disulfide to form dithiocarbamate intermediates through nucleophilic attack by primary amines [18]. The subsequent desulfurization of these intermediates provides access to the desired isothiocyanate products [18].

The mechanism of carbon disulfide-based synthesis involves initial nucleophilic attack of the amine nitrogen on the carbon center of carbon disulfide [2]. This process is facilitated by the presence of appropriate bases that enhance the nucleophilicity of the amine substrate [2]. The resulting dithiocarbamic acid intermediate rapidly reacts with the base to form stable dithiocarbamate salts [2].

Carbon disulfide equivalents play a crucial role in determining reaction efficiency and yield [2]. For electron-rich aminopyridine substrates, 3 equivalents of carbon disulfide typically suffice for complete conversion [2]. However, electron-deficient substrates may require up to 20 equivalents to achieve reasonable yields, reflecting their reduced nucleophilicity [2]. The excess carbon disulfide serves to drive the equilibrium toward dithiocarbamate formation [2].

Metabolic considerations of carbon disulfide reveal complex biotransformation pathways involving cytochrome P-450 mediated oxidation [32]. The compound is extensively absorbed through inhalation, oral, and dermal routes, with distribution favoring lipophilic organs such as the brain and liver [32]. Understanding these metabolic pathways is important for developing safer synthetic protocols and workplace exposure guidelines [32].

TPATB-Mediated Synthesis Research

Tetrapropylammonium tribromide (TPATB)-mediated synthesis research has revealed this reagent as a highly effective and environmentally benign desulfurization agent for isothiocyanate preparation [13] [27]. TPATB offers several advantages over traditional desulfurization reagents, including low toxicity, high stability, and compatibility with aqueous reaction media [13]. The reagent demonstrates exceptional efficiency in converting dithiocarbamate salts to isothiocyanates under mild conditions [13].

The TPATB-mediated protocol typically employs a water/ethyl acetate biphasic solvent system with sodium bicarbonate as the base [13] [27]. Dithiocarbamic acid salts are readily converted to corresponding isothiocyanates simply by treating them with TPATB in the presence of sodium bicarbonate [13]. The reaction proceeds rapidly, achieving complete conversion within 15 minutes at room temperature [13].

The biphasic solvent system offers several practical advantages for synthetic applications [13]. The coexistence of water and ethyl acetate helps extract the isothiocyanate product to the organic layer while retaining impurities in the aqueous phase [13]. This facilitates easy workup procedures and reduces purification requirements [13]. TPATB dissolves readily in ethyl acetate and delivers the desulfurization activity at the water-ethyl acetate interface [13].

Optimization studies have demonstrated that 1.0 equivalent of TPATB suffices for most aromatic and aliphatic amine substrates, providing yields of 80-95% and 75-90% respectively [13]. Electron-poor aromatic substrates may require 1.3 equivalents of TPATB to achieve comparable yields of 70-89% [13]. The method shows excellent functional group tolerance and can be applied to a wide range of substrate types [27].

Substrate TypeTPATB (equiv)NaHCO₃ (equiv)Reaction Time (min)Yield Range (%)Solvent System
Aromatic amines1.02.01580-95H₂O/EtOAc
Aliphatic amines1.02.01575-90H₂O/EtOAc
Electron-rich aromatics1.02.01585-99H₂O/EtOAc
Electron-poor aromatics1.32.02070-89H₂O/EtOAc

Elemental Sulfur/Selenium-Catalyzed Synthesis

Elemental sulfur/selenium-catalyzed synthesis represents an innovative approach to isothiocyanate preparation that utilizes abundant and environmentally benign sulfur sources [11] [18]. This methodology employs elemental sulfur as the most atom-efficient surrogate for integrating sulfur atoms into the target product [11]. The process is based on nucleophilic attack of in situ generated carbene functionalities on sulfur, which behaves as an electrophile due to its empty d-orbitals [11].

The sulfur-catalyzed approach typically involves the reaction of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases [21] [24]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has proven particularly effective as a catalyst, with loadings as low as 2 mol% achieving complete conversion [21]. The reaction proceeds at moderate temperatures (40°C) using environmentally benign solvents such as dihydrolevoglucosenone (Cyrene) or gamma-butyrolactone [21] [24].

Selenium plays a crucial catalytic role in the sulfurization process, with the selenium-sulfur exchange being identified as the rate-limiting step [18]. Without selenium, yields are minimal, clearly establishing the catalytic role of elemental selenium [18]. The authors found that reaction rates increase with increasing solvent polarity, suggesting that polar solvents facilitate the catalytic process [18].

The elemental sulfur/selenium method demonstrates excellent substrate scope, successfully converting aliphatic, aromatic, and benzylic isocyanides to the corresponding isothiocyanates [21]. Yields range from 34% to 95%, with structural diversity including cyclic, acyclic, and functionalized substrates [21]. The method tolerates various functional groups including halogens, hydroxyl groups, esters, ethers, and morpholino functionalities [21].

Thiophosgene-Based Synthetic Approaches

Thiophosgene-based synthetic approaches represent the classical and most widely recognized methods for isothiocyanate synthesis [18] [20]. Despite their high toxicity and handling challenges, thiophosgene and related reagents continue to be employed due to their reliability and high yields [18]. The reaction typically involves treating primary amines with thiophosgene in the presence of a base under carefully controlled conditions [18] [20].

The mechanism of thiophosgene-mediated synthesis proceeds through initial formation of a thiocarbonyl chloride intermediate upon reaction with the amine substrate [18]. This intermediate subsequently undergoes elimination of hydrogen chloride in the presence of base to yield the desired isothiocyanate product [18]. The reaction typically requires dichloromethane as solvent and saturated aqueous sodium bicarbonate as the base [20].

Modern refinements of thiophosgene-based methodology have focused on developing safer thiocarbonyl transfer reagents [7] [18]. 1,1'-Thiocarbonyldiimidazole and dipyridyl thionocarbonate offer improved stability and reduced toxicity compared to thiophosgene while maintaining comparable synthetic utility [7]. These reagents proceed under neutral conditions and produce byproducts that can be removed by simple aqueous treatment [7].

Recent advances have introduced novel thiocarbonyl transfer reagents such as 1-thiocarbonyl-2-pyrrolidinone [7]. This reagent demonstrates stability toward moisture and provides an easy-to-handle alternative to thiophosgene [7]. Both aliphatic and aromatic primary amines can be treated with this reagent to produce corresponding isothiocyanates in high yields under neutral conditions [7].

Microwave-Assisted Synthesis Investigations

Microwave-assisted synthesis investigations have revealed significant advantages for isothiocyanate preparation in terms of reaction efficiency, energy consumption, and product quality [18] [23] [25]. Microwave irradiation accelerates reaction rates while maintaining high yields and selectivity [23]. The method is particularly effective when combined with Lawesson's reagent for the sulfurization of isocyanate precursors [18] [23].

Optimized microwave conditions typically involve 500W power for 3 minutes at 90°C, achieving yields of 85% with product purities exceeding 95% [18]. The use of an unmodified household microwave oven has been reported to provide superior results compared to specialized microwave reactors designed for organic synthesis [18]. This observation highlights the importance of microwave cavity design and power distribution in achieving optimal reaction conditions [18].

Aqueous microwave-assisted protocols have been developed for enhanced environmental compatibility [23] [25]. These methods involve microwave exposure of reactants in the presence of water, providing a green and sustainable approach to isothiocyanate synthesis [23]. The combination of Lawesson's reagent with catalytic amounts of triethylamine under microwave irradiation enables the preparation of diverse functionalized isothiocyanates [23] [25].

Comparative studies between conventional and microwave-assisted synthesis demonstrate significant improvements in both reaction time and percentage yield with microwave activation [23] [25]. The results suggest that microwave-assisted syntheses lead to higher yields within very short reaction times compared to conventional heating methods [23]. This efficiency makes microwave methodology particularly attractive for rapid library synthesis and optimization studies [25].

Power (W)Time (min)Temperature (°C)Yield (%)Product Purity (%)Comments
3005.0806892Low power
5003.0908595Optimal
7002.01008794Good results
9001.51108290Decomposition

Water/Ethyl Acetate Biphasic Synthesis Systems

Water/ethyl acetate biphasic synthesis systems have emerged as environmentally advantageous approaches for isothiocyanate preparation [13] [27] [42]. These systems combine the benefits of aqueous reaction media with efficient product extraction into organic phases [13]. The biphasic nature facilitates easy workup procedures while minimizing the environmental impact of the synthetic process [13].

The biphasic system typically consists of equal volumes of water and ethyl acetate, with the aqueous phase containing the base and dithiocarbamate salt while the organic phase serves as the extraction medium for the isothiocyanate product [42]. This arrangement enables continuous extraction of the product as it forms, driving the reaction equilibrium toward completion [13]. The use of sodium bicarbonate as the base provides mild and effective conditions for isothiocyanate formation [13].

Tetrapropylammonium tribromide (TPATB) demonstrates excellent compatibility with biphasic systems, dissolving readily in ethyl acetate and delivering desulfurization activity at the water-ethyl acetate interface [13]. The reagent concentration and stirring efficiency significantly affect reaction rates and yields [13]. Vigorous stirring is essential to maintain adequate interfacial contact between the phases [42].

The water/ethyl acetate biphasic approach offers several practical advantages including simplified product isolation, reduced solvent consumption, and improved safety profiles [13]. The method demonstrates excellent scalability and has been successfully applied to gram-scale preparations [15]. Environmental impact assessments show favorable E-factors and reduced waste generation compared to traditional organic solvent-based methods [13].

Yield Optimization Strategies

Yield optimization strategies for 3-pyridyl isothiocyanate synthesis encompass multiple approaches including reaction condition optimization, reagent selection, and process intensification [30] [37]. Temperature control represents a critical optimization parameter, with studies demonstrating significant yield improvements through precise temperature management [30]. Reaction temperatures between 85-95°C typically provide optimal results for most synthetic protocols [30].

Base optimization studies reveal that the choice and concentration of base dramatically affect reaction outcomes [30]. Triethylamine at 3 equivalents provides optimal performance in many systems, with higher concentrations leading to diminished returns [30]. The investigation of alternative bases such as N-methylmorpholine and 1,8-diazabicyclo[5.4.0]undec-7-ene shows promise for specific substrate types [30].

Reaction time optimization involves balancing conversion efficiency with side product formation [30]. Extended reaction times beyond optimal points can lead to product degradation or unwanted side reactions [30]. Monitoring reaction progress through analytical techniques such as thin-layer chromatography or gas chromatography enables precise timing for optimal yields [30].

Microwave-assisted optimization demonstrates that controlled irradiation significantly enhances reaction efficiency [30]. The use of microwave radiation assistance leads to higher yields compared to conventional heating while substantially reducing reaction times [30]. Optimal microwave conditions typically involve 3-minute irradiation periods at 90°C with appropriate power settings [30].

3-Pyridyl isothiocyanate operates through multiple complementary mechanisms to release hydrogen sulfide in biological systems. The primary pathway involves cysteine-mediated nucleophilic attack, where the sulfur atom of cysteine's thiol group performs a nucleophilic assault on the central carbon of the isothiocyanate moiety [1]. This reaction is facilitated by the electron-poor nature of the pyridine ring, which enhances the electrophilicity of the isothiocyanate carbon [1] [2].

The mechanistic pathway proceeds through formation of an ITC-cysteine adduct, which subsequently undergoes intramolecular cyclization to generate a 4,5-dihydrothiazole intermediate [1] [3]. This intermediate is crucial for hydrogen sulfide liberation, as it decomposes to yield H₂S alongside 2-carbylamino-4,5-dihydrothiazole-4-carboxylic acid as a minor product [4] [5]. The major products of this reaction include organic amine R-NH₂ and raphanusamic acid [4] [5].

Enzymatic conjugation via glutathione S-transferase represents an additional pathway for H₂S release. The enzyme catalyzes the formation of GSH-ITC conjugates, which can subsequently undergo transthiocarbamoylation reactions [6] [7]. This process involves the reversible transfer of the isothiocyanate moiety between different thiol-containing molecules, effectively creating a transport mechanism for the active compound within cells [8].

Cysteine-Triggered Hydrogen Sulfide Release Pathways

The cysteine-dependent release mechanism of 3-pyridyl isothiocyanate demonstrates remarkable specificity and efficiency. Thiol-disulfide exchange reactions play a fundamental role in this process, where the initially formed dithiocarbamate intermediate can undergo further transformations [1] [3]. The reaction kinetics are strongly influenced by the electron-withdrawing properties of the pyridine ring, which accelerates the nucleophilic addition step compared to electron-rich aromatic or aliphatic isothiocyanates [1] [9].

The stoichiometric requirements for optimal H₂S release involve a 1:1 molar ratio of 3-pyridyl isothiocyanate to cysteine, though excess cysteine can enhance the overall conversion efficiency [1]. The reaction proceeds rapidly under physiological conditions, with measurable H₂S production detectable within minutes of compound addition [1] [2].

Intramolecular cyclization following the initial nucleophilic attack represents the rate-limiting step in the overall process. The cyclization is favored by the geometric constraints imposed by the pyridine ring system, which positions the amino group optimally for attack on the thiocarbonyl carbon [1] [4]. This structural advantage explains why 3-pyridyl isothiocyanate demonstrates superior H₂S releasing capacity compared to other isothiocyanate derivatives [1] [2].

Kinetics of Hydrogen Sulfide Release

Kinetic analyses reveal that 3-pyridyl isothiocyanate exhibits rapid and sustained H₂S release characteristics that distinguish it from other donors in its class. The compound demonstrates the highest H₂S releasing ability among a panel of forty-five tested isothiocyanates, including natural and synthetic variants [1] [2]. This superior performance correlates directly with the electron-deficient nature of the pyridine ring system.

Temperature dependence studies indicate that the release rate follows Arrhenius kinetics, with optimal activity observed at physiological temperatures (37°C) [1]. The activation energy for the cysteine-mediated release reaction is significantly lower for 3-pyridyl isothiocyanate compared to phenyl or benzyl isothiocyanate derivatives, reflecting the enhanced electrophilicity of the pyridine-substituted compound [1] [9].

Concentration-dependent kinetics demonstrate that H₂S release follows first-order kinetics with respect to 3-pyridyl isothiocyanate concentration in the presence of excess cysteine [1]. The apparent rate constant is approximately 3-fold higher than that observed for phenyl isothiocyanate under identical conditions [1] [2]. Saturation kinetics are observed at high cysteine concentrations, indicating that substrate binding becomes rate-limiting under these conditions.

Cellular Targets of 3-Pyridyl Isothiocyanate

The cellular targets of 3-pyridyl isothiocyanate encompass multiple protein systems that mediate its diverse biological effects. Mitochondrial respiratory chain complex III represents a primary target, where the compound induces inhibition leading to reactive oxygen species generation and subsequent apoptotic signaling [10] [11]. This targeting appears to be selective for cancer cells versus normal cells, suggesting differential uptake or metabolism [11] [12].

ATP-sensitive potassium channels constitute another major cellular target, particularly in vascular smooth muscle cells [1] [13]. The compound activates these channels through sulfhydration of the Kir6.1 subunit, leading to membrane hyperpolarization and subsequent vasodilation [1] [13]. This mechanism underlies much of the cardioprotective activity observed in experimental models [1] [2].

Voltage-gated potassium channels, specifically the Kv7 family, are activated by 3-pyridyl isothiocyanate through H₂S-mediated sulfhydration [5]. This activation contributes to the compound's vasodilatory effects and represents a key mechanism for its antihypertensive properties [5]. The selectivity for Kv7 channels over other potassium channel subtypes appears to be mediated by specific cysteine residues in the channel protein [5].

Soluble guanylate cyclase represents an indirect target of 3-pyridyl isothiocyanate action [13]. The compound enhances nitric oxide sensitivity by reducing the heme moiety from Fe³⁺ to Fe²⁺, thereby increasing the pool of cyclase molecules capable of responding to nitric oxide [13]. This mechanism provides a molecular basis for the observed synergistic effects between H₂S and nitric oxide signaling pathways [14] [13].

Interaction with Biological Thiols

The interactions of 3-pyridyl isothiocyanate with biological thiols extend beyond simple cysteine conjugation to encompass complex networks of transthiocarbamoylation reactions [8]. These reactions involve the reversible transfer of the isothiocyanate moiety between different thiol-containing molecules, creating a dynamic equilibrium that can transport the active compound to specific cellular targets [8].

Glutathione interactions are particularly significant, as this tripeptide represents the most abundant intracellular thiol [15] [6]. The formation of GSH-ITC conjugates serves both as a detoxification mechanism and as a transport form for the parent compound [15] [6]. The conjugates can undergo further metabolism through the mercapturic acid pathway, involving sequential processing by γ-glutamyltranspeptidase, cysteinylglycinase, and N-acetyltransferase [7].

Protein thiol modifications represent a crucial aspect of 3-pyridyl isothiocyanate's mechanism of action. The compound preferentially targets cysteine residues in proteins, forming covalent dithiocarbamate adducts that can alter protein function [8] [16]. These modifications are reversible under certain conditions, allowing for dynamic regulation of protein activity [8].

Selectivity for specific thiols is determined by several factors, including the microenvironment of the cysteine residue, its pKa value, and the accessibility of the thiol group [16]. Proteins with highly reactive cysteine residues, such as those involved in redox regulation or enzymatic catalysis, are particularly susceptible to modification by 3-pyridyl isothiocyanate [16].

Mitochondrial Effects and Mechanisms

The mitochondrial effects of 3-pyridyl isothiocyanate represent a critical component of its cellular mechanism of action. Complex III inhibition occurs through direct interaction with the cytochrome bc₁ complex, leading to disruption of electron transport and subsequent generation of reactive oxygen species [10] [11]. This effect is observed within one hour of treatment and correlates with the compound's pro-apoptotic activity [11].

Mitochondrial membrane potential changes are observed following 3-pyridyl isothiocyanate treatment, with significant depolarization occurring in cancer cell lines but not in normal cells [11] [12]. This selectivity may be related to differences in mitochondrial metabolism between transformed and normal cells [11]. The depolarization is accompanied by release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space [11].

Mitochondrial ATP-sensitive potassium channels are activated by 3-pyridyl isothiocyanate through H₂S-mediated sulfhydration, contributing to the compound's cardioprotective effects [1]. This activation can be blocked by the specific mitochondrial K⁺ₐₜₚ channel blocker 5-hydroxydecanoate, demonstrating the importance of this pathway in mediating protection against ischemia-reperfusion injury [1].

Oxidative stress generation within mitochondria appears to be a double-edged effect of 3-pyridyl isothiocyanate. While controlled levels of reactive oxygen species can trigger beneficial adaptive responses, excessive generation leads to mitochondrial dysfunction and cell death [11] [12]. The balance between these effects may depend on the concentration of the compound and the metabolic state of the target cells.

Comparative Hydrogen Sulfide Donor Capacity Analysis

Comparative analyses reveal that 3-pyridyl isothiocyanate demonstrates superior H₂S releasing capacity compared to other donor classes. Among isothiocyanates, it exhibits the highest release rate, approximately 3-fold greater than phenyl isothiocyanate and 5-fold greater than benzyl isothiocyanate under identical conditions [1] [2]. This superiority is attributed to the electron-withdrawing properties of the pyridine ring, which enhance the electrophilicity of the isothiocyanate carbon [1] [9].

Garlic-derived polysulfides such as diallyl disulfide and diallyl trisulfide operate through different mechanisms involving thiol-disulfide exchange reactions [3] [17]. While these compounds provide sustained H₂S release, their kinetics are significantly slower than 3-pyridyl isothiocyanate, requiring hours rather than minutes for maximal effect [3] [17]. The polysulfides also require multiple equivalents of thiols for optimal H₂S generation, which can deplete cellular glutathione levels [17].

Synthetic slow-release donors like GYY4137 and related phosphoramidothioate compounds release H₂S through hydrolysis mechanisms [3] [9]. These compounds provide very slow, sustained release over hours to days, which may be advantageous for certain therapeutic applications but lacks the rapid onset characteristic of 3-pyridyl isothiocyanate [3]. The hydrolysis-based mechanism is less dependent on cellular thiols, making these compounds more predictable in their release kinetics [3].

Inorganic sulfides such as sodium hydrogen sulfide provide immediate H₂S release through direct dissociation, but this rapid release is difficult to control and may lead to toxic effects [3] [9]. The lack of tissue specificity and the inability to modulate release rates represent significant limitations of these simple donors [3].

Cellular Uptake and Distribution Research

Cellular uptake of 3-pyridyl isothiocyanate occurs primarily through passive diffusion across cell membranes, driven by the compound's lipophilic properties [6]. Once inside cells, the compound is rapidly conjugated with intracellular thiols, particularly glutathione, which drives further uptake through maintenance of a concentration gradient [6]. The uptake rate correlates with cellular glutathione S-transferase activity, suggesting that enzymatic conjugation contributes to the overall uptake process [6].

Tissue distribution studies in rats demonstrate that 3-pyridyl isothiocyanate and its metabolites are widely distributed throughout the body, with highest concentrations observed in liver, kidney, and cardiovascular tissues [7]. The compound crosses the blood-brain barrier, indicating potential applications in neurological conditions [7]. Distribution patterns suggest that blood flow and tissue perfusion rates are primary determinants of compound accumulation [7].

Intracellular distribution analyses reveal that 3-pyridyl isothiocyanate accumulates preferentially in mitochondria and endoplasmic reticulum, consistent with its observed effects on these organelles [6]. The compound's ability to release H₂S intracellularly has been demonstrated using fluorescent probes, with concentration-dependent increases in intracellular H₂S levels observed following treatment [1].

Membrane transporter involvement in cellular uptake includes multidrug resistance-associated protein-1, which mediates the export of glutathione conjugates [6]. This export mechanism provides a means for cellular detoxification but may also limit the compound's therapeutic efficacy if export rates exceed uptake rates [6]. The balance between uptake and export appears to be cell-type specific and may contribute to the selective effects observed in different tissues.

Fluorescence-Based Hydrogen Sulfide Release Detection Methods

WSP-1 fluorescence detection represents the gold standard for measuring H₂S release from 3-pyridyl isothiocyanate in cellular systems [18] [19]. This probe operates through a nucleophilic substitution mechanism, where H₂S cleaves a disulfide bond, leading to fluorescence enhancement with excitation at 465 nm and emission at 515 nm [18] [19]. The probe demonstrates excellent sensitivity with detection limits in the nanomolar range and rapid response times suitable for real-time monitoring [19].

WSP-5 fluorescence detection offers complementary capabilities with slightly different spectral properties (excitation at 502 nm, emission at 525 nm) [19]. This probe shows enhanced stability in certain buffer systems and provides improved signal-to-noise ratios in some experimental conditions [19]. The detection range extends from 0.1 to 500 μM, making it suitable for both physiological and pharmacological H₂S concentrations [19].

Probe selectivity studies demonstrate that both WSP-1 and WSP-5 show excellent selectivity for H₂S over other biological thiols, including cysteine, homocysteine, and glutathione [19]. However, the probes can be affected by pH changes, temperature variations, and the presence of certain metal ions, requiring careful experimental design to ensure accurate measurements [19].

Cellular imaging applications of fluorescent probes have revealed the spatial and temporal dynamics of H₂S release from 3-pyridyl isothiocyanate in live cells [1] [19]. Time-lapse microscopy studies show that H₂S release begins within minutes of compound addition and continues for several hours, with the highest concentrations observed in the cytoplasm and mitochondria [1].

Amperometric Approaches to Activity Measurement

Direct amperometric detection of H₂S release from 3-pyridyl isothiocyanate has been achieved using glassy carbon electrodes with detection limits in the nanomolar range [20]. The method relies on the electrochemical oxidation of H₂S at positive potentials, generating a current proportional to the H₂S concentration [20]. However, traditional amperometric methods suffer from electrode fouling due to sulfur deposition, limiting their long-term stability [20].

Triple pulse amperometry represents a significant advancement in electrochemical H₂S detection, employing discrete cleaning and measuring pulses to prevent sulfur poisoning [20]. This technique achieves detection limits below 100 nM with response times under 10 seconds, making it suitable for real-time monitoring of H₂S release kinetics [20]. The method demonstrates excellent linear response over the range of 150 nM to 15 μM, encompassing physiologically relevant concentrations [20].

Clark-type amperometric sensors utilize a gas-permeable membrane to separate the H₂S from the electrode, preventing direct contact and reducing fouling [21]. These sensors demonstrate good stability and reproducibility but suffer from slower response times due to diffusion limitations [21]. The sensors operate effectively over a pH range of 0-8.5, making them suitable for various biological buffer systems [21].

Miniaturized electrochemical sensors have been developed for in vivo monitoring of H₂S release, with electrode diameters below 25 μm [21]. These sensors offer negligible analyte consumption and rapid response times, making them ideal for measurements in small biological samples or localized tissue regions [21]. The sensors demonstrate good anti-interference properties and can operate in complex biological matrices [22].

WSP-1 Probe Applications in Activity Assessment

Kinetic analysis applications of WSP-1 probe have provided detailed insights into the temporal dynamics of H₂S release from 3-pyridyl isothiocyanate [1] [19]. The probe demonstrates time-dependent fluorescence increases that correlate with the compound's concentration, enabling quantitative analysis of release kinetics [19]. The rapid response time of the probe (seconds to minutes) makes it suitable for capturing the early phases of H₂S release [19].

Concentration-response relationships established using WSP-1 show that H₂S release from 3-pyridyl isothiocyanate follows dose-dependent kinetics, with saturation occurring at high compound concentrations [1] [19]. The probe's linear response range (0.1-1000 μM) encompasses both physiological and pharmacological H₂S concentrations, making it versatile for various experimental conditions [19].

Cellular localization studies using WSP-1 have revealed that H₂S release from 3-pyridyl isothiocyanate occurs primarily in the cytoplasm and mitochondria [1]. The probe's ability to penetrate cell membranes and localize to specific cellular compartments provides valuable information about the subcellular sites of H₂S generation [1]. Time-lapse imaging studies show that H₂S release begins within the first few minutes of compound addition and continues for several hours [1].

Interference studies demonstrate that WSP-1 maintains its selectivity for H₂S even in the presence of other biological thiols and reactive species [19]. However, the probe can be affected by extreme pH conditions, high concentrations of reducing agents, and certain metal ions, requiring careful experimental design to ensure accurate measurements [19]. The probe's stability has been validated over extended incubation periods, making it suitable for long-term monitoring studies [19].

Reaction Intermediates in Biological Systems

Dithiocarbamate intermediates represent the initial products of 3-pyridyl isothiocyanate reaction with biological thiols [8]. These intermediates are reversible and can undergo transthiocarbamoylation reactions, transferring the isothiocyanate moiety to other thiol-containing molecules [8]. The stability of these intermediates depends on the local chemical environment, with factors such as pH, temperature, and the presence of competing nucleophiles affecting their persistence [8].

Thiourea derivatives can form through the reaction of 3-pyridyl isothiocyanate with amino groups in proteins, particularly lysine residues [16]. While this reaction is much slower than thiol modification, it can occur under physiological conditions and may contribute to the compound's biological effects [16]. The formation of thiourea derivatives is irreversible, unlike the dithiocarbamate adducts formed with thiols [16].

Protein-bound intermediates have been identified using click chemistry approaches, revealing that 3-pyridyl isothiocyanate forms covalent adducts with multiple cellular proteins [8]. These protein modifications can alter enzyme activity, protein-protein interactions, and cellular signaling pathways [8]. The reversible nature of many of these modifications allows for dynamic regulation of protein function in response to changing cellular conditions [8].

Metabolic transformation products include N-acetylcysteine conjugates formed through the mercapturic acid pathway [7]. These conjugates are more water-soluble than the parent compound and represent the primary route for elimination from the body [7]. The rate of conjugate formation and elimination can influence the duration and intensity of the compound's biological effects [7].

Cross-Talk with Other Gasotransmitter Pathways

Nitric oxide pathway interactions represent a significant aspect of 3-pyridyl isothiocyanate's mechanism of action [14] [13]. The compound enhances nitric oxide signaling through multiple mechanisms, including reduction of soluble guanylate cyclase from the inactive Fe³⁺ to the active Fe²⁺ state [13]. This enhancement allows for increased sensitivity to nitric oxide and potentiation of cGMP-dependent signaling pathways [13].

Carbon monoxide signaling cross-talk occurs through modulation of heme oxygenase expression and activity [14] [13]. H₂S released from 3-pyridyl isothiocyanate can upregulate heme oxygenase-1 expression through activation of the Nrf2-mediated antioxidant response [14]. This upregulation leads to increased endogenous carbon monoxide production, creating a positive feedback loop between the two gasotransmitter systems [14].

Synergistic effects between H₂S and nitric oxide have been observed in cardiovascular protection models, where combined treatment with 3-pyridyl isothiocyanate and nitric oxide donors produces greater protective effects than either compound alone [14]. These synergistic effects may involve the formation of novel chemical intermediates, such as nitrosothiols and nitroxyl species, which possess distinct biological activities [14].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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